![molecular formula C8H14N2O B14509369 3-Nitroso-3-azabicyclo[3.3.1]nonane CAS No. 62784-55-8](/img/structure/B14509369.png)
3-Nitroso-3-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroso-3-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by a unique structural framework. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroso-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method yields the desired compound in good yields (up to 83%) and is considered practical for laboratory-scale synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitroso-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitroso group and the bicyclic structure, which provide reactive sites for chemical transformations.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Nitroso-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Nitroso-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its reactive nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The compound’s bicyclic structure also allows it to fit into specific binding sites, enhancing its specificity and potency .
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.3.1]nonane: Lacks the nitroso group but shares the bicyclic structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic framework, leading to different reactivity and applications.
Indole-fused azabicyclo[3.3.1]nonane: Features an indole ring fused to the bicyclic structure, which imparts unique biological activities.
Uniqueness: . This makes it a valuable compound for both research and industrial applications.
Eigenschaften
CAS-Nummer |
62784-55-8 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-nitroso-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6H2 |
InChI-Schlüssel |
MZYMXPUJMFZZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)CN(C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


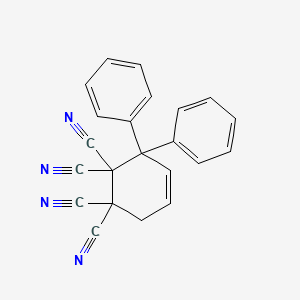
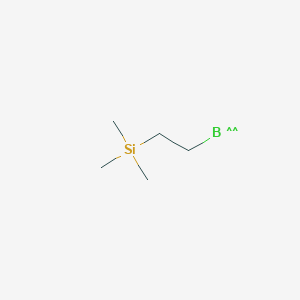


![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
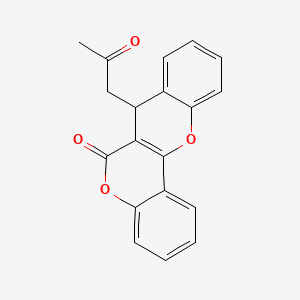

![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
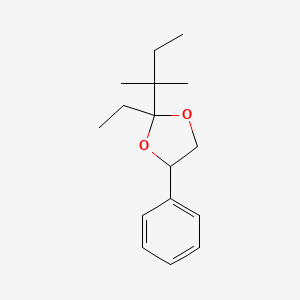
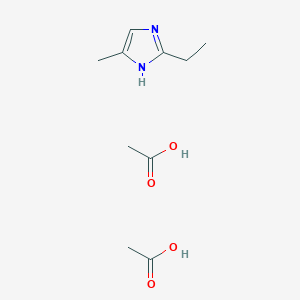
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
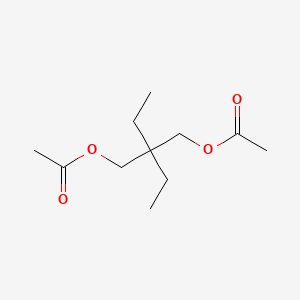
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)

